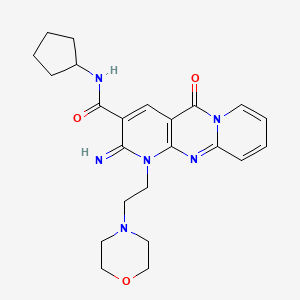![molecular formula C19H18N4O4S B11616822 N-[4-(Pyrimidin-2-ylsulfamoyl)-phenyl]-2-p-tolyloxy-acetamide](/img/structure/B11616822.png)
N-[4-(Pyrimidin-2-ylsulfamoyl)-phenyl]-2-p-tolyloxy-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- N-[4-(Pyrimidin-2-ylsulfamoyl)-phenyl]-2-p-tolyloxy-acetamide, also known as Acetylsulfadiazine , is a chemical compound with the molecular formula C₁₂H₁₂N₄O₃S.
- It belongs to the sulfonamide class of compounds, which have been widely used as antibacterial agents.
Métodos De Preparación
- The synthetic route for Acetylsulfadiazine involves the reaction of 4-aminobenzenesulfonamide (sulfanilamide) with 2-chloropyrimidine.
- The reaction proceeds under mild conditions, typically in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Industrial production methods may vary, but the key steps involve sulfonamide substitution and pyrimidine ring closure.
Análisis De Reacciones Químicas
- Acetylsulfadiazine can undergo various reactions, including:
Oxidation: It can be oxidized to form its corresponding sulfone.
Reduction: Reduction of the sulfonamide group can yield the corresponding amine.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
- Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Aplicaciones Científicas De Investigación
Antibacterial Agent: Historically, Acetylsulfadiazine was used as an antibacterial drug to treat infections caused by susceptible bacteria.
Research Tool: It has been employed in studies related to sulfonamide pharmacology and structure-activity relationships.
Veterinary Medicine: In veterinary medicine, it finds applications in treating livestock infections.
Mecanismo De Acción
- Acetylsulfadiazine inhibits bacterial growth by acting as a competitive inhibitor of dihydropteroate synthase, an enzyme involved in folate biosynthesis.
- By disrupting folate production, it interferes with nucleic acid synthesis, ultimately inhibiting bacterial replication.
Comparación Con Compuestos Similares
- Acetylsulfadiazine is closely related to other sulfonamides, such as sulfadiazine and sulfamethoxazole.
- Its uniqueness lies in the specific combination of the pyrimidine ring and the phenylsulfonamide group.
Propiedades
Fórmula molecular |
C19H18N4O4S |
|---|---|
Peso molecular |
398.4 g/mol |
Nombre IUPAC |
2-(4-methylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C19H18N4O4S/c1-14-3-7-16(8-4-14)27-13-18(24)22-15-5-9-17(10-6-15)28(25,26)23-19-20-11-2-12-21-19/h2-12H,13H2,1H3,(H,22,24)(H,20,21,23) |
Clave InChI |
GUSNFKWSVZOYDR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[({[2-(5-Methoxy-1H-indol-3-YL)ethyl]carbamoyl}methyl)sulfanyl]sulfonate](/img/structure/B11616742.png)
![3'-Butyl 5'-(2-methoxyethyl) 2'-amino-1-(2-methoxy-2-oxoethyl)-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11616755.png)
![7-methyl-2-(4-methylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11616757.png)
![Ethyl 5'-({[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetyl}amino)-2,3'-bithiophene-4'-carboxylate](/img/structure/B11616764.png)

![methyl 6-imino-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11616790.png)
![2-Butyl-3-methyl-1-(4-methylpiperidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11616791.png)
![N-tert-butyl-3-[(2E)-2-[4-(dimethylamino)benzylidene]-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]propanamide](/img/structure/B11616792.png)
![(2Z)-N-(4-ethoxyphenyl)-3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11616795.png)
![4-[(4Z)-4-{[5-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)furan-2-yl]methylidene}-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B11616797.png)
![2-[(2E)-2-[4-(dimethylamino)benzylidene]-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]ethanol](/img/structure/B11616801.png)
![5-[4-(diethylamino)phenyl]-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B11616803.png)
![3-[(5E)-5-[(3-methylthiophen-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11616814.png)
![6-(4-nitrophenyl)-3-propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11616828.png)
